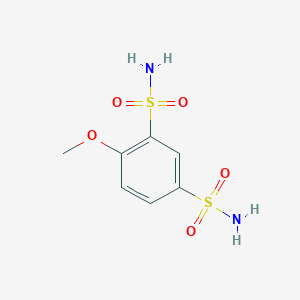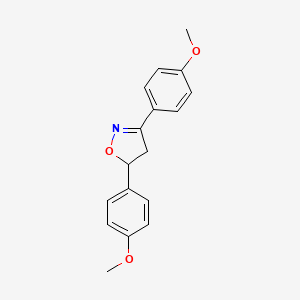
3-(Methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfamoyl)benzamide is an organic compound with the molecular formula C8H10N2O3S. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a benzamide core substituted with a methylsulfamoyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorosulfonylbenzoic acid as a starting material, followed by carbodiimide coupling with various amines . This method allows for the large-scale production of the compound with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
3-(Methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as h-NTPDases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
3-(Benzylsulfonamido)benzamides: These compounds are potent and selective inhibitors of SIRT2, a deacetylase enzyme.
2,3-Dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamides: Used in various chemical and biological applications.
Uniqueness: 3-(Methylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfamoyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
Clé InChI |
XIROSFBRFBFMHC-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)



![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
